potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate
Description
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is a boron-containing organocarbamate compound characterized by a trifluoroboranuidyl (-BF₃K) group attached to a propyl chain, which is further linked to a tert-butyl carbamate moiety. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where boronate esters or salts act as key intermediates. The tert-butyl carbamate group enhances stability, while the trifluoroboranuidyl group facilitates nucleophilic reactivity .
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5-9(10,11)12;/h4-6H2,1-3H3,(H,13,14);/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCUELHZISZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCNC(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577289-26-9 | |
| Record name | potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromopropyl trifluoroborate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates primarily in substitution reactions and coupling reactions , leveraging its trifluoroborate group as a reactive site.
Substitution Reactions
The trifluoroborate group acts as a leaving group, enabling nucleophilic substitution. Key examples include:
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Palladium-catalyzed coupling :
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In a patented process, the compound reacts with cesium carbonate and palladium(II) acetate to form coupled products, likely via Suzuki-Miyaura cross-coupling mechanisms .
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Reaction conditions: THF solvent, inert atmosphere, and palladium catalysts facilitate bond formation with aryl halides or triflates .
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| Reagent | Catalyst | Conditions | Product Type |
|---|---|---|---|
| Cesium carbonate | Palladium(II) acetate | THF, inert atmosphere | Coupled organic compound |
| Aryl halides | Palladium(0) catalyst | THF, room temperature | Carbon-carbon bond products |
Coupling Reactions
The compound is effective in modern coupling methods:
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Suzuki-Miyaura cross-coupling : Forms carbon-carbon bonds with aryl halides or triflates using palladium catalysts .
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Copper-mediated bond formation : Facilitates C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation under controlled conditions .
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Direct boronic acid synthesis : Enables efficient boronic acid synthesis from aryl chlorides via palladium-catalyzed pathways .
Structural Comparison with Similar Compounds
The following table highlights key differences between the target compound and structurally analogous derivatives:
| Compound | CAS Number | Molecular Weight | Structural Features |
|---|---|---|---|
| Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate | 1577289-26-9 | 265.13 g/mol | 3-propyl chain, trifluoroborate |
| Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate | 926280-83-3 | 251.1 g/mol | 2-ethyl chain, trifluoroborate |
| tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | N/A | Methylamino group, no trifluoroborate |
Key Research Findings
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Reactivity : The trifluoroborate group’s stability and reactivity make it a versatile intermediate for cross-coupling .
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Synthesis scalability : Industrial production mirrors laboratory methods but requires precise control of temperature and reagent purity .
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Functional group influence : The tert-butyl carbamate and trifluoroborate moieties enhance stability and facilitate nucleophilic attack .
This compound’s distinct reactivity profile, particularly in substitution and coupling reactions, positions it as a valuable tool in organic synthesis and drug discovery. Structural comparisons with analogs underscore its unique utility in forming biologically active molecules.
References European Patent EP3625223B1. PubChem CID 42614635. Frontiers Specialty Chemicals.
Scientific Research Applications
Organic Synthesis
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to participate in nucleophilic substitution reactions allows for the creation of diverse organic compounds, making it invaluable in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of new pharmaceuticals. The trifluoroborate group can facilitate the formation of biologically active molecules, contributing to drug discovery and development efforts. Its unique properties enable it to act as a Lewis acid, enhancing its role in catalyzing various chemical reactions relevant to medicinal applications.
Agrochemicals
The compound is also used in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides. Its ability to form stable bonds with various nucleophiles allows for the creation of effective agricultural chemicals that can improve crop yields and pest resistance .
Case Study 1: Synthesis of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer agents. The compound's reactivity allows for modifications that enhance the efficacy and selectivity of these agents against cancer cells, showcasing its potential in pharmaceutical applications .
Case Study 2: Development of Specialty Chemicals
In industrial applications, this compound has been employed in producing specialty chemicals that require precise control over molecular structure. Its unique properties enable manufacturers to create tailored products that meet specific performance criteria, such as improved solubility or stability under various conditions .
Mechanism of Action
The mechanism by which potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. This property makes the compound useful in catalyzing various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Reactivity and Stability
- Boron-Containing Analogs: The target compound and its ethyl-chain analog both feature a trifluoroboranuidyl group, which enhances stability in protic solvents compared to boronic acids. However, the longer propyl chain in the target compound may improve solubility in non-polar solvents, albeit at the cost of reduced electrophilicity compared to the ethyl analog .
Halogenated and Aromatic Analogs :
- Trifluoromethylated Analog: The trifluoro-methylamino compound (CAS 2031259-01-3, ) lacks boron but includes a trifluoromethyl group, offering metabolic stability in drug design. Its methylamino group may participate in hydrogen bonding, unlike the ionic trifluoroboranuidyl group .
Research Findings and Limitations
- ORTEP-3 could model its conformational flexibility.
Gaps in Evidence : Experimental data on the target compound’s solubility, thermal stability, and reaction yields are absent in the provided evidence. Most inferences are drawn from structural analogs .
Biological Activity
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate (CAS Number: 1577289-26-9) is a novel compound that has garnered interest in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Molecular Formula : CHBFKNO
- Molecular Weight : Approximately 265.13 g/mol
- Functional Groups : Contains a tert-butyl group, a carbamate functional group, and a trifluoroborane moiety.
This structural composition imparts distinct reactivity and stability, making it suitable for various applications in chemistry and biology .
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Tert-butyl carbamate and 3-bromopropyl trifluoroborate.
- Conditions : The reaction is conducted in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture interference.
- Base : Potassium tert-butoxide is commonly used to facilitate the reaction .
The biological activity of this compound is primarily attributed to the trifluoroborate group, which can act as a Lewis acid. This property allows it to interact with various molecular targets, facilitating the formation of new bonds through electron pair acceptance from nucleophiles. This mechanism is crucial for its application in drug development and synthesis of biologically active molecules .
Applications in Biological Research
- Pharmaceutical Development : The compound is utilized in synthesizing new drugs, particularly those targeting specific biological pathways such as cholesterol metabolism through PCSK9 inhibition .
- Agrochemicals : Its reactivity allows for the creation of compounds with potential agricultural applications, enhancing crop protection and yield .
- Biological Studies : Research has indicated that derivatives of this compound can exhibit antibacterial properties, making it valuable in developing new antimicrobial agents .
Case Study 1: Antimicrobial Activity
Research conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential for these compounds to serve as effective treatments for bacterial infections .
Case Study 2: PCSK9 Inhibition
A study explored the role of this compound in inhibiting PCSK9, a protein involved in cholesterol regulation. By modulating PCSK9 activity, this compound could contribute to lowering LDL cholesterol levels, presenting a therapeutic avenue for cardiovascular diseases .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate | 926280-83-3 | 0.70 |
| tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | 0.67 |
| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | 0.66 |
The table above illustrates the structural similarities between this compound and other related compounds, emphasizing its unique trifluoroborane functionalization that enhances its chemical properties .
Q & A
Q. What are the established synthetic routes for potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl chloroformate with an amine-containing precursor (e.g., 3-aminopropyl trifluoroborane derivatives). Key intermediates, such as tert-butyl 3-aminopropylcarbamate, are characterized using:
- 1H/13C NMR : To confirm amine protection and boron trifluoride coordination .
- Mass Spectrometry (MS) : For exact mass verification (e.g., trifluoroboranuidyl group adds ~85.98 Da) .
- Infrared (IR) Spectroscopy : To identify B-F stretching vibrations (~1,450–1,350 cm⁻¹) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns and boron coordination geometry. For example, hydrogen bonds between N–H and carbonyl groups stabilize crystal packing .
- Multinuclear NMR : 19F NMR detects trifluoroboranuidyl environments, while 11B NMR confirms boron hybridization (e.g., trigonal vs. tetrahedral) .
- Single-Crystal Diffraction : Optimize crystallization using mixed solvents (e.g., acetonitrile/water) to obtain high-quality crystals for ORTEP-3 visualization .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation. Evidence from tert-butyl carbamate analogs shows that acetonitrile/water mixtures yield well-diffracting crystals .
- Temperature Gradients : Gradual cooling (e.g., 25°C → 4°C) reduces lattice defects.
- Additives : Small amounts of trifluoroacetic acid may enhance crystal lattice stability by protonating residual amines .
- Data Collection : Use WinGX or SIR97 for structure solution, focusing on resolving boron trifluoride positional disorder .
Q. What strategies resolve discrepancies in NMR data caused by byproducts or dynamic processes?
Methodological Answer:
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., boron coordination changes) by analyzing peak splitting at low temperatures (−40°C) .
- 2D NMR (HSQC, HMBC) : Map coupling between 19F and 11B nuclei to distinguish trifluoroboranuidyl signals from impurities .
- Chromatographic Separation : Use reverse-phase HPLC with trifluoroacetic acid in the mobile phase to isolate byproducts (e.g., hydrolyzed carbamate derivatives) .
Q. How does the trifluoroboranuidyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Boron Coordination : The trifluoroboranuidyl group acts as a stabilizing ligand in Suzuki-Miyaura couplings. Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to prevent deboronation .
- Solvent Effects : Use anhydrous THF or DME to maintain boron trifluoride stability. Aprotinic solvents (e.g., DMF) may hydrolyze the group .
- Byproduct Analysis : Monitor for fluoride release via ion chromatography, which indicates ligand displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
